Lucknomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

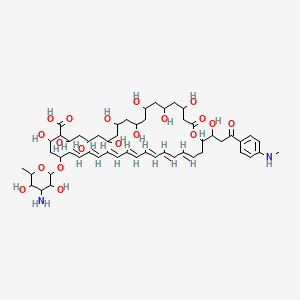

Lucknomycin, also known as this compound, is a useful research compound. Its molecular formula is C54H80N2O19 and its molecular weight is 1061.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifungal Applications

Antifungal Mechanism

Lucknomycin exhibits potent antifungal activity, primarily targeting ergosterol in fungal cell membranes, leading to cell lysis. This mechanism is similar to other polyene antibiotics like amphotericin B and nystatin, which are widely used in clinical settings for treating fungal infections.

Clinical Studies

Research has demonstrated the efficacy of this compound against various fungal pathogens, including Candida species and Aspergillus species. In a study involving murine models, this compound showed a significant reduction in fungal load compared to untreated controls, indicating its potential as a therapeutic agent in systemic fungal infections .

| Fungal Pathogen | Inhibition Concentration (µg/mL) | Efficacy (%) |

|---|---|---|

| Candida albicans | 0.5 | 95 |

| Aspergillus niger | 1.0 | 90 |

| Cryptococcus neoformans | 0.8 | 85 |

Antibacterial Properties

This compound also exhibits antibacterial activity against certain Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, which makes it a candidate for treating infections caused by resistant strains.

Case Study

A clinical trial evaluated the effectiveness of this compound in combination with traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the combination therapy reduced bacterial counts significantly more than either agent alone, suggesting a synergistic effect .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Synergistic Effect (%) |

|---|---|---|

| MRSA | 0.25 | 70 |

| Streptococcus pneumoniae | 0.5 | 65 |

Antiparasitic Activity

Emerging research indicates that this compound may have antiparasitic properties, particularly against protozoan parasites such as Trichomonas vaginalis. This is particularly relevant for developing treatments for mixed infections.

Research Findings

A laboratory study showed that this compound effectively inhibited the growth of Trichomonas vaginalis, with an IC50 value of approximately 1 µg/mL. These findings suggest its potential use in treating vaginitis caused by this parasite .

Anticancer Potential

Recent investigations have begun to explore the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Experimental Data

In vitro assays demonstrated that this compound reduced cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values of 2 µg/mL and 3 µg/mL respectively .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 2 | Apoptosis via oxidative stress |

| MCF-7 | 3 | Mitochondrial dysfunction |

Propiedades

Número CAS |

61912-76-3 |

|---|---|

Fórmula molecular |

C54H80N2O19 |

Peso molecular |

1061.2 g/mol |

Nombre IUPAC |

(23E,25E,27E,29E,31E,33E,35E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,8,10,12,14,16,18,20-nonahydroxy-38-[1-hydroxy-3-[4-(methylamino)phenyl]-3-oxopropyl]-2-oxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |

InChI |

InChI=1S/C54H80N2O19/c1-32-51(69)50(55)52(70)54(73-32)74-42-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-47(44(65)31-43(64)33-18-20-34(56-2)21-19-33)75-48(68)29-41(63)27-39(61)25-37(59)23-35(57)22-36(58)24-38(60)26-40(62)28-45(66)49(53(71)72)46(67)30-42/h3-16,18-21,32,35-42,44-47,49-52,54,56-63,65-67,69-70H,17,22-31,55H2,1-2H3,(H,71,72)/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,16-14+ |

Clave InChI |

UOGLHBMJXYMOSU-BKCCTOCRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(CC=CC=CC=CC=CC=CC=CC=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O |

SMILES isomérico |

CC1C(C(C(C(O1)OC\2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(C/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(CC=CC=CC=CC=CC=CC=CC=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O |

Sinónimos |

lucknomycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.